N-(tert-butyl)-N-cinnamylamine N-(tert-butyl)-N-cinnamylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0686749
InChI: InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+
SMILES: CC(C)(C)NCC=CC1=CC=CC=C1
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol

N-(tert-butyl)-N-cinnamylamine

CAS No.:

Cat. No.: VC0686749

Molecular Formula: C13H19N

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-N-cinnamylamine -

Specification

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
IUPAC Name 2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine
Standard InChI InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+
Standard InChI Key TYGMNYUTGKBMIC-JXMROGBWSA-N
Isomeric SMILES CC(C)(C)NC/C=C/C1=CC=CC=C1
SMILES CC(C)(C)NCC=CC1=CC=CC=C1
Canonical SMILES CC(C)(C)NCC=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

N-(tert-butyl)-N-cinnamylamine, also known by its alternative IUPAC name 2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine, is a nitrogen-containing organic compound registered in chemical databases. It has been assigned the PubChem CID 6387609, providing a unique identifier for research and reference purposes . This compound represents an interesting class of secondary amines characterized by the presence of both aliphatic and unsaturated components.

The compound's identity is established through several standardized parameters as presented in Table 1:

ParameterValue
PubChem CID6387609
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Database Entry Creation2005-09-16
Last Modification2025-02-22
SynonymsN-(tert-butyl)-N-cinnamylamine; 2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine; SCHEMBL11032969; SCHEMBL13958940; STL231900

The compound has been cataloged in chemical databases since 2005, indicating its recognition in the chemical community for nearly two decades .

Structural Features and Bonding

The structural composition of N-(tert-butyl)-N-cinnamylamine reveals a nitrogen atom serving as the central connecting point for two distinct chemical groups:

  • A tert-butyl group (C(CH3)3): This highly branched alkyl group provides steric bulk around the nitrogen atom, potentially influencing the compound's reactivity and stereochemical behavior.

  • A cinnamyl group (C6H5CH=CHCH2-): This unsaturated moiety consists of a phenyl ring connected to a nitrogen-attached methylene group through a trans-configured alkene.

The presence of the cinnamyl group introduces several notable structural aspects:

  • A conjugated π-electron system extending from the phenyl ring through the alkene

  • The (E)-configuration of the alkene, indicating geometric isomerism

  • Potential reactivity sites including the alkene and the benzylic-type position

Synthetic Approaches and Methodologies

General Approaches to N-tert-butylamine Derivatives

Physical and Chemical Properties

Physical Properties

The physical properties of N-(tert-butyl)-N-cinnamylamine can be characterized based on structural analysis and comparison with similar compounds:

PropertyValue/Description
Molecular Weight189.30 g/mol
Physical StateLikely a colorless to pale yellow liquid at room temperature
SolubilityExpected to be soluble in common organic solvents (ethanol, diethyl ether, chloroform)
Boiling PointEstimated >200°C (based on similar amines)

The compound's physical properties are influenced by both the lipophilic character contributed by the tert-butyl and phenyl groups, and the polar nature of the nitrogen atom. The presence of the alkene functionality in the cinnamyl group likely contributes to increased density and refractive index compared to saturated analogs.

Chemical Reactivity

The chemical reactivity of N-(tert-butyl)-N-cinnamylamine is characterized by several key features:

  • Nucleophilicity: The nitrogen atom, despite being sterically hindered by the tert-butyl group, maintains nucleophilic character that can participate in various reactions.

  • Alkene functionality: The double bond in the cinnamyl group represents a site for addition reactions, including hydrogenation, epoxidation, and halogenation.

  • Benzylic reactivity: The methylene group adjacent to both the nitrogen and the alkene possesses enhanced reactivity, potentially allowing for functionalization through radical or organometallic intermediates.

  • Base properties: As a secondary amine, the compound can act as a Brønsted base and potentially as a ligand for transition metals through the nitrogen lone pair.

The sterically demanding tert-butyl group likely influences the compound's reactivity by imposing conformational constraints and limiting access to the nitrogen center, potentially leading to interesting regioselectivity in chemical transformations.

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